![molecular formula C15H16N4O B1351901 7-(4-méthoxyphényl)-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-37-1](/img/structure/B1351901.png)

7-(4-méthoxyphényl)-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Vue d'ensemble

Description

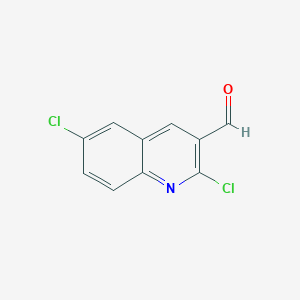

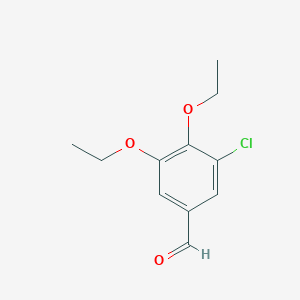

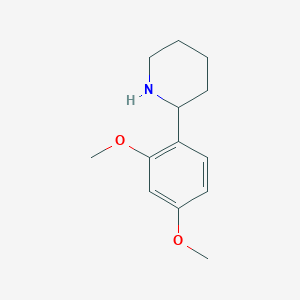

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group and two methyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Applications De Recherche Scientifique

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Analyse Biochimique

Biochemical Properties

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme Bruton’s tyrosine kinase (Btk), where it acts as an inhibitor . This inhibition is significant in the context of diseases such as chronic lymphocytic leukemia and rheumatoid arthritis, where Btk plays a pivotal role in disease progression. Additionally, this compound has been shown to interact with tubulin, inhibiting its polymerization and thus affecting microtubule dynamics . This interaction is particularly relevant in cancer therapy, where disrupting microtubule function can inhibit cell division and induce apoptosis.

Cellular Effects

The effects of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts microtubule formation and function. Furthermore, the compound influences cell signaling pathways by inhibiting Btk, which in turn affects downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) . These pathways are critical for cell survival, proliferation, and metabolism, and their inhibition can lead to reduced tumor growth and enhanced cell death.

Molecular Mechanism

At the molecular level, 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through several mechanisms. The compound binds to the active site of Btk, preventing its phosphorylation and subsequent activation . This inhibition disrupts the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This action not only disrupts cell division but also affects intracellular transport and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on Btk and tubulin were observed to be sustained over extended periods, indicating its potential for long-term therapeutic use. In vivo studies have highlighted the importance of dosage and administration frequency, as prolonged exposure can lead to adaptive resistance mechanisms in cancer cells .

Dosage Effects in Animal Models

The effects of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits Btk and tubulin, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways facilitate the compound’s excretion via the kidneys. The interactions with cytochrome P450 enzymes also suggest potential drug-drug interactions, which need to be considered in therapeutic applications.

Transport and Distribution

Within cells, 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to easily cross cell membranes, while specific transporters may facilitate its uptake in certain cell types. Once inside the cell, the compound accumulates in the cytoplasm and can be transported to various organelles, including the nucleus and mitochondria .

Subcellular Localization

The subcellular localization of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is critical for its activity. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, its presence in the nucleus suggests potential interactions with nuclear proteins and DNA, which could influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the pyrrolo[2,3-d]pyrimidine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.

Analyse Des Réactions Chimiques

Types of Reactions

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-methylpyrimido[4,5-d]pyrimidin-4-amine

- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Thiophene derivatives

Uniqueness

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group and the methyl groups at the 5 and 6 positions contribute to its unique properties compared to other pyrrolo[2,3-d]pyrimidine derivatives.

Propriétés

IUPAC Name |

7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUGJOJSGAXETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407092 | |

| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72578-37-1 | |

| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)